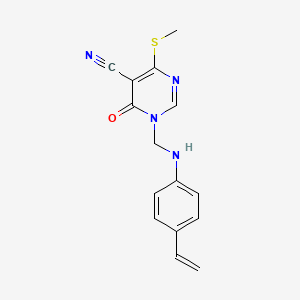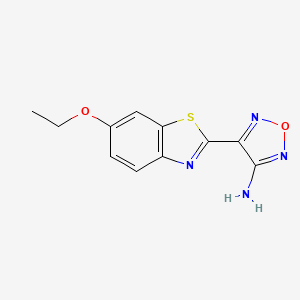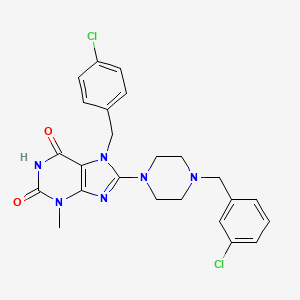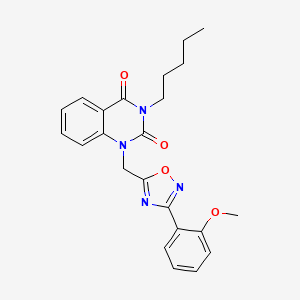![molecular formula C23H26N4O4 B2711489 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide CAS No. 1091422-11-5](/img/structure/B2711489.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
BenchChem offers high-quality N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Below is a summary of applications and properties found in compounds with structural or functional similarities, which may offer insights into the potential applications of the compound :
Synthesis and Thermal Properties
Compounds similar in structure to the query chemical have been synthesized and characterized for their thermal properties. For example, azo-Schiff base compounds derived from reactions involving components like m-hydroxy benzoic acid and dimethylamino-ethylimino phenyl derivatives have been studied for their thermal stability and biological activity against various bacterial species (Al‐Hamdani et al., 2016).
Novel Insecticidal Activity
Chemical structures incorporating novel substituents, including dimethylamino and methylene groups, have been identified as highly active against lepidopterous pests. These compounds are characterized by unique structural features leading to novel modes of action, which could be relevant for pest management strategies (Tohnishi et al., 2005).
Agonist Properties at Receptors
Compounds featuring dimethylaminoethyl and indolyl groups have been evaluated for their binding affinities and agonist properties at various receptors, including serotonin receptors. These studies contribute to our understanding of receptor activation and signaling pathways, potentially informing the development of therapeutic agents (Barf et al., 1996).
Enzyme Inhibition and Molecular Docking
Research involving Schiff bases derived from dimethylamino and benzenesulfonamide groups has explored their enzyme inhibitory effects and interactions with enzymes like tyrosinase and α-amylase. Molecular docking studies help elucidate the binding modes and interactions important for inhibitory activity (Alyar et al., 2019).
Herbicidal Activity
Dimethylpropynyl and benzamide derivatives have been identified as effective herbicides, suggesting that structural analogs may possess useful agrochemical properties for controlling unwanted vegetation in agricultural settings (Viste et al., 1970).
Molecular Recognition in Aqueous Solutions
Research has shown that compounds with dimethylaminomethane groups can exhibit selective molecular recognition for nucleotides in aqueous solutions, highlighting their potential in biochemical assays and sensor technologies (Gao et al., 2003).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-26(2)19(17-13-27(3)18-7-5-4-6-16(17)18)12-25-23(29)22(28)24-11-15-8-9-20-21(10-15)31-14-30-20/h4-10,13,19H,11-12,14H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCNDINXUULNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione](/img/structure/B2711407.png)
![[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid](/img/structure/B2711408.png)
![N-[(4-Fluoro-3-methylphenyl)methyl]-N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide](/img/structure/B2711410.png)
![9-benzyl-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2711411.png)



![4-methyl-2-phenyl-5-[1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl]-1,3-thiazole](/img/structure/B2711417.png)


![N-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2711422.png)

![2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2711425.png)
